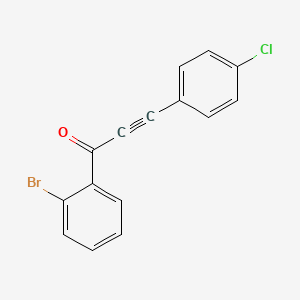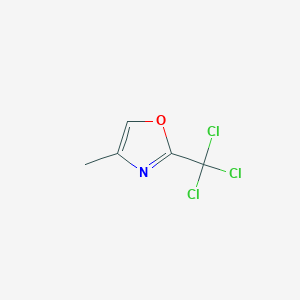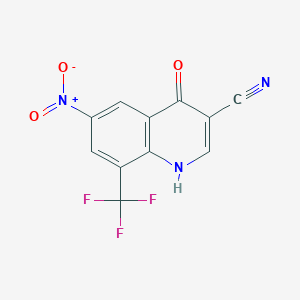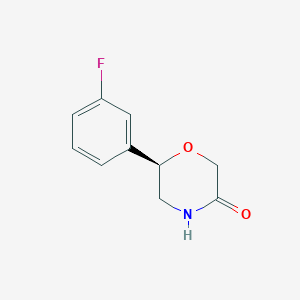
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate is an organic compound that features a complex structure combining a cyanophenyl group, a propyldecahydroazulene core, and a carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Decahydroazulene Core: This step involves the cyclization of a suitable precursor to form the decahydroazulene ring system.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Cyanophenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the cyanophenyl group to the decahydroazulene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate: shares structural similarities with other cyanophenyl-substituted compounds and decahydroazulene derivatives.
Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate: is another compound with a cyanophenyl group and carboxylate functionality.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
917884-35-6 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene-6-carboxylate |
InChI |
InChI=1S/C21H27NO2/c1-2-3-16-12-18-8-6-17(7-9-19(18)13-16)21(23)24-20-10-4-15(14-22)5-11-20/h4-5,10-11,16-19H,2-3,6-9,12-13H2,1H3 |
Clé InChI |
QRKYBMJAMYEZBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC2CCC(CCC2C1)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)

![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)

![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)

